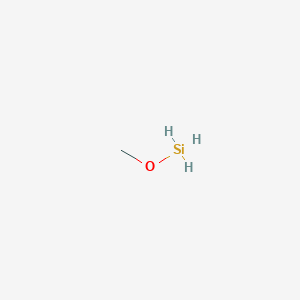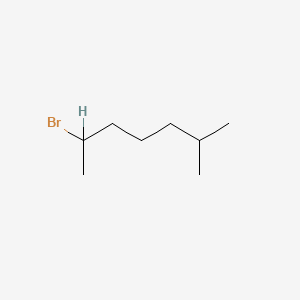
2-Iodo-6-methoxynaphthalene
概要
説明
2-Iodo-6-methoxynaphthalene is a chemical compound with the molecular formula C11H9IO . It is also known by its CAS Number: 1875-64-5 and 32721-21-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The average mass of the molecule is 284.093 Da, and the monoisotopic mass is 283.969788 Da .科学的研究の応用
Fluorescent Labelling for HPLC Analysis
- Application : 2-Bromoacetyl-6-methoxynaphthalene, a compound related to 2-Iodo-6-methoxynaphthalene, has been utilized as a fluorogenic labelling reagent for the separation of biologically active carboxylic acids through high-performance liquid chromatography (HPLC). This method is significant in analyzing fatty acids and bile acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
- Application : 2-Bromo-6-methoxynaphthalene, another analogous compound, serves as an essential intermediate in the preparation of non-steroidal anti-inflammatory drugs like nabumetone and naproxen. Its synthesis and environmental considerations have been explored, highlighting its role in pharmaceutical development (Xu & He, 2010).
Catalysis and Chemical Synthesis
- Application : The compound has been involved in research on shape-selective acylation, an important reaction in chemical synthesis. Studies have focused on the acylation of 2-methoxynaphthalene and isobutylbenzene over zeolite catalysts, offering insights into the development of more efficient and selective catalytic processes (Andy, García‐Martínez, Lee, González, Jones, & Davis, 2000).
Pharmaceutical Applications
- Application : In pharmaceuticals, derivatives of this compound have been used in the acylation of molecules like 2-methoxynaphthalene, which is crucial for the production of certain drugs. This includes investigations into the influence of reaction conditions and catalyst properties on the acylation process (Moreau, Finiels, Meric, & Fajula, 2003).
Electrochemical Applications
- Application : Electropolymerization of 2-methoxynaphthalene, a process relevant to this compound, has been studied for its potential in developing conducting polymers. This area of research contributes to the understanding of organic semiconductors and their applications in electronic devices (Meana-Esteban, Kvarnström, Geschke, Heinze, & Ivaska, 2003).
Safety and Hazards
特性
IUPAC Name |
2-iodo-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATKEICSZQPVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325093 | |
| Record name | 2-Iodo-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67886-69-5 | |
| Record name | 2-Iodo-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67886-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067886695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67886-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

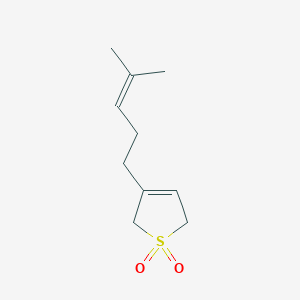
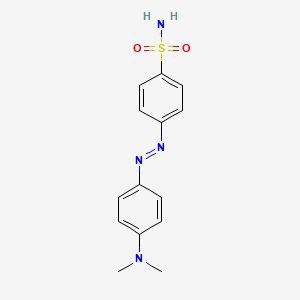
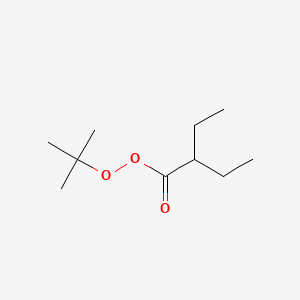
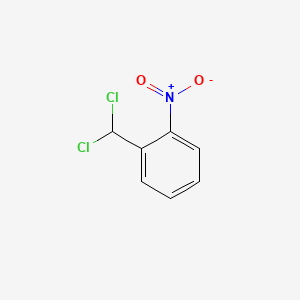

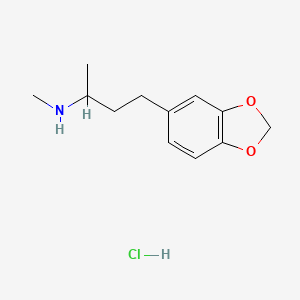
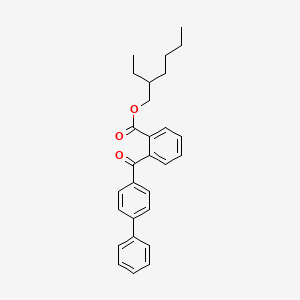
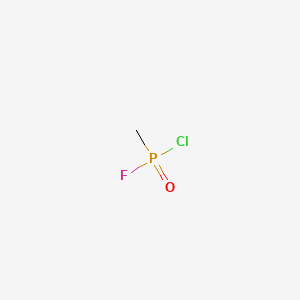

![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)
